Chiral Purity and Regulatory Identity: Differentiating (R)-Ethyl 3-(hydroxymethyl)hexanoate as Brivaracetam Impurity 78
Ethyl 3-(hydroxymethyl)hexanoate, specifically its (R)-enantiomer (CAS: 1956436-60-4), is a designated impurity reference standard for the antiepileptic drug Brivaracetam, identified as Brivaracetam Impurity 78 . This contrasts sharply with its racemic mixture (CAS: 2167633-39-6) and with other structurally similar esters like ethyl 3-hydroxyhexanoate, which do not serve this critical regulatory function [1]. The (R)-enantiomer is supplied with a minimum purity specification of 95% by multiple vendors, a threshold essential for its use in analytical method validation and quality control .
| Evidence Dimension | Regulatory Identity and Purity Requirement |
|---|---|
| Target Compound Data | (R)-Ethyl 3-(hydroxymethyl)hexanoate, min 95% purity |
| Comparator Or Baseline | Racemic ethyl 3-(hydroxymethyl)hexanoate (no defined impurity role) and ethyl 3-hydroxyhexanoate (no impurity role) |
| Quantified Difference | Only the (R)-enantiomer serves as Brivaracetam Impurity 78; racemic and β-hydroxy analogs lack this specific regulatory identity and corresponding purity requirements |
| Conditions | Pharmaceutical impurity profiling and method validation per ICH guidelines |
Why This Matters
Procurement of the correct (R)-enantiomer with documented high purity is non-negotiable for pharmaceutical companies conducting Brivaracetam impurity analysis, as it directly impacts regulatory submission data integrity and compliance.
- [1] SynZeal. (n.d.). Brivaracetam Impurity 78 (R)-Ethyl 3-(hydroxymethyl)hexanoate. Retrieved April 21, 2026. View Source
